3-(2-chlorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-(2-chlorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known for their broad range of biological activities and are used in the development of new drugs .
Synthesis Analysis
The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains a chlorobenzyl group at position 3, an ethyl group at position 6, a methoxy group at position 5, and a methyl group at position 1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Synthetic Routes and Structural Characterization
The synthesis of novel heterocyclic compounds, including derivatives of pyrido[2,3-d]pyrimidine, often involves exploring efficient synthetic routes and conducting detailed structural and spectral analyses. For example, Ashraf et al. (2019) reported a concise route for synthesizing heterocycle derivatives like 6-(2-hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and others, employing spectral techniques and computational methods for structure elucidation. Their research emphasizes the synthesis process, structural ascertainment via NMR, UV-visible, FT-IR spectroscopy, and X-ray diffraction analysis, alongside computational studies for electronic structure analysis (Ashraf et al., 2019).
Biological Activities
The biological activities of pyrido[2,3-d]pyrimidine derivatives are a significant area of interest. Although specific to the broader class and not directly to the compound , studies have explored the antimicrobial, antiviral, anti-inflammatory, and antitumor properties of these derivatives. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, evaluating their COX-1/COX-2 inhibition and analgesic and anti-inflammatory activities. This research shows the potential chemotherapeutic applications of such compounds (Abu‐Hashem et al., 2020).
Optical and Nonlinear Optical (NLO) Properties
The optical and NLO properties of pyrimidine derivatives are explored for their potential applications in optoelectronics and material science. Hussain et al. (2020) conducted a detailed study on thiopyrimidine derivatives, assessing their electronic, linear, and NLO properties through both experimental and computational methods. This research highlights the significance of pyrimidine rings in developing materials for NLO applications, indicating the utility of these derivatives in high-tech applications (Hussain et al., 2020).
Mechanism of Action
While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, pyrrolo[2,3-d]pyrimidine derivatives are known to have anticancer properties . They have shown promising binding affinities against Bcl2 anti-apoptotic protein . At the gene expression level, P53, BAX, DR4 and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells .
Future Directions
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-4-11-9-20-16-14(15(11)25-3)17(23)22(18(24)21(16)2)10-12-7-5-6-8-13(12)19/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDRTIXBAHKDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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